Benzyl trifluoromethanesulfonate

Übersicht

Beschreibung

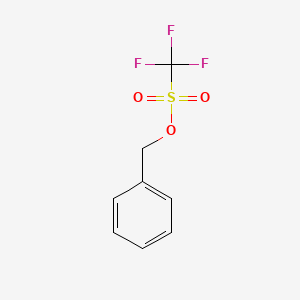

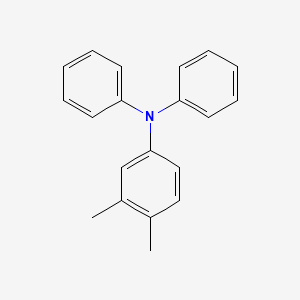

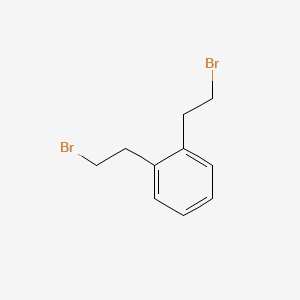

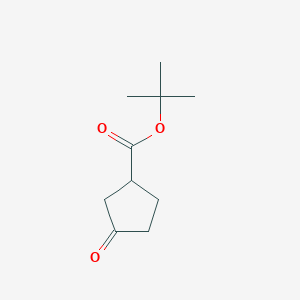

Benzyl trifluoromethanesulfonate, also known as Benzyl-trifluormethansulfonat, is a chemical compound with the molecular formula C8H7F3O3S . It has an average mass of 240.200 Da and a monoisotopic mass of 240.006805 Da .

Molecular Structure Analysis

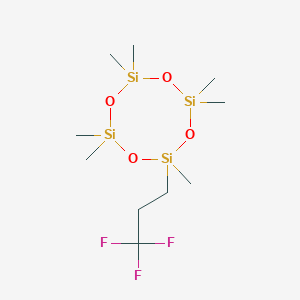

The molecular structure of Benzyl trifluoromethanesulfonate consists of a benzyl group attached to a trifluoromethanesulfonate group . The trifluoromethanesulfonate group is a functional group with the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 .Physical And Chemical Properties Analysis

Benzyl trifluoromethanesulfonate has a molecular weight of 240.2 . It has a predicted boiling point of 253.1±40.0 °C and a predicted density of 1.446±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Activation of C–F Bonds

Benzyl trifluoromethanesulfonate plays a crucial role in the activation of carbon-fluorine (C–F) bonds. Triflic acid, a related compound, can activate benzylic sp3 C–F bonds, enabling the reaction of trifluoromethylated arenes with benzene to produce benzophenones. This illustrates its potential in facilitating chemical transformations involving C–F bonds (Wang & Hu, 2009).

Catalyst in Benzyl-Etherification

In the field of catalysis, benzyl trifluoromethanesulfonate derivatives, specifically rare earth metal trifluoromethanesulfonates, have been found to be efficient catalysts for benzyl-etherification. This process includes the condensation of benzyl alcohols with aliphatic alcohols or thiols, leading to the formation of benzyl ethers and thio ethers. Their ability to be recovered and reused without losing activity highlights their practicality in synthetic chemistry (Kawada et al., 2002).

Secondary Benzylation

The combination of secondary benzyl alcohol with metal triflates, including those derived from benzyl trifluoromethanesulfonate, has been demonstrated to be effective in secondary-benzylation systems. This process is applicable to various nucleophiles, including aromatic compounds, olefins, and an enol acetate, showcasing the versatility of benzyl trifluoromethanesulfonate derivatives in organic synthesis (Noji et al., 2003).

Use in Polymerization

Benzyl triflates prepared in-situ, including those from benzyl trifluoromethanesulfonate, have been employed as novel initiators for the living polymerization of tetrahydrofuran (THF). This application is particularly noteworthy in the production of mono-, bi-, and trifunctional telechelic poly(THF)s, indicating its significant role in polymer science (Oike et al., 2000).

In O-Benzylation

Benzyl trifluoromethanesulfonate derivatives are also utilized in O-benzylation reactions. A specific example is the use of TriBOT, a compound derived from the formal trimerization of benzyl imidate, which, in the presence of trifluoromethanesulfonic acid, facilitates the O-benzylation of various alcohols to yield benzyl ethers. This highlights its application in the modification of alcohol functional groups (Yamada et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTRLHAGKRCHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455109 | |

| Record name | BENZYL TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl trifluoromethanesulfonate | |

CAS RN |

17674-16-7 | |

| Record name | BENZYL TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester](/img/structure/B3048539.png)

![1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3048556.png)